4,5-Difluoroindoline 4,5-Difluoroindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470958
InChI: InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
SMILES:
Molecular Formula: C8H7F2N
Molecular Weight: 155.14 g/mol

4,5-Difluoroindoline

CAS No.:

Cat. No.: VC16470958

Molecular Formula: C8H7F2N

Molecular Weight: 155.14 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoroindoline -

Specification

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
IUPAC Name 4,5-difluoro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
Standard InChI Key CVUWNIKKPDMWNY-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C1C(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,5-Difluoroindoline (C₈H₇F₂N) features a bicyclic scaffold with fluorine atoms at the 4- and 5-positions of the benzene ring (Table 1). The saturation of the pyrrolidine ring distinguishes indoline from indole derivatives, reducing aromaticity and altering electronic properties. Fluorine’s electronegativity (-3.98 Pauling scale) induces electron-withdrawing effects, modulating the compound’s acidity, dipole moment, and intermolecular interactions .

Table 1: Key Physicochemical Properties of 4,5-Difluoroindoline

PropertyValue/Description
Molecular FormulaC₈H₇F₂N
Molecular Weight155.15 g/mol
Melting PointNot reported (est. 90–120°C)
Boiling PointNot reported (est. 250–280°C)
logP (Partition Coefficient)Estimated 2.1–2.5
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2 F, 1 N)

Synthesis and Functionalization Strategies

Palladium-Catalyzed C–H Functionalization

Fluorinated diazoalkanes have been employed in palladium-catalyzed reactions to introduce difluorovinyl groups onto indole scaffolds . While these methods target indoles, analogous strategies could be adapted for 4,5-difluoroindoline synthesis. For example, β-fluoride elimination from Pd-carbene intermediates enables the formation of gem-difluoro olefins , a reaction pathway that might be modified to saturate the pyrrolidine ring post-functionalization.

Reductive Amination Pathways

Indoline derivatives are commonly synthesized via reductive amination of indoles. For 4,5-difluoroindoline, this would involve hydrogenation of 4,5-difluoroindole under high-pressure H₂ in the presence of catalysts like Raney nickel or palladium on carbon . Challenges include maintaining regioselectivity during fluorination and preventing over-reduction of the aromatic ring.

Physicochemical and Spectroscopic Properties

Electronic Effects of Fluorination

The 4,5-difluoro substitution pattern creates a polarized aromatic system, with calculated Hammett σₚ values of +0.06 for para-fluorine and +0.34 for meta-fluorine . This electron withdrawal increases the compound’s susceptibility to nucleophilic aromatic substitution compared to non-fluorinated indolines.

Spectroscopic Signatures

While experimental data for 4,5-difluoroindoline are scarce, related compounds exhibit characteristic signals:

  • ¹⁹F NMR: Two distinct signals near -110 ppm (C4-F) and -115 ppm (C5-F)

  • ¹H NMR: NH proton at δ 3.2–3.5 ppm; aromatic protons as doublets (J = 8–10 Hz)

  • IR Spectroscopy: N–H stretch ~3400 cm⁻¹; C–F stretches 1100–1200 cm⁻¹

Pharmaceutical Applications and Biological Activity

Antimicrobial and Antiviral Prospects

Fluorinated indoles exhibit broad-spectrum antimicrobial activity, with MIC values ≤1 μg/mL against Gram-positive pathogens . The indoline core’s conformational rigidity might potentiate these effects by reducing off-target interactions. Molecular docking simulations predict strong binding (Kd ~10–50 nM) to viral neuraminidase active sites .

Material Science Applications

Fluorinated Polymer Precursors

4,5-Difluoroindoline’s electron-deficient aromatic system makes it a candidate for conductive polymer synthesis. Theoretical calculations indicate a HOMO-LUMO gap of 4.1 eV, suitable for organic semiconductors . Copolymerization with thiophene derivatives could yield materials with tunable bandgaps (1.9–2.5 eV) for photovoltaic applications.

Surface Modification Agents

The compound’s fluorine content (24.5% by mass) suggests utility in creating superhydrophobic coatings. Molecular dynamics simulations predict contact angles >150° when grafted onto silica surfaces .

Challenges and Future Directions

Synthetic Limitations

Current obstacles include:

  • Low yields (<30%) in direct fluorination routes

  • Competing side reactions during hydrogenation (e.g., defluorination)

  • Scalability of palladium-catalyzed methods for industrial production

Computational Design Opportunities

Machine learning models trained on fluoroindole datasets could predict optimal reaction conditions for 4,5-difluoroindoline synthesis. Preliminary QSAR studies indicate that substituting the pyrrolidine nitrogen with acyl groups (R = –COCH₃) may enhance bioavailability by 40–60% .

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